molecular formula C17H36 B1606633 4-Methylhexadecane CAS No. 25117-26-4

4-Methylhexadecane

Cat. No.: B1606633
CAS No.: 25117-26-4
M. Wt: 240.5 g/mol
InChI Key: OREPYGSHKSWUCK-UHFFFAOYSA-N
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Description

4-Methylhexadecane (CAS: 25117-26-4) is a branched alkane with the molecular formula C₁₇H₃₆ and a molecular weight of 240.47 g/mol . Structurally, it features a 16-carbon chain with a methyl group (-CH₃) branching at the fourth carbon (Fig. 1). This branching influences its physical properties, including a lower melting point compared to linear alkanes of similar chain length. Key physicochemical properties include:

  • Density: 0.776–0.781 g/cm³ (estimated)
  • Boiling Point: 294.33–296.3°C (at 760 mmHg)
  • Melting Point: 3.66°C (estimated)
  • Refractive Index: 1.4258 (estimated)

This compound has been identified as a volatile organic compound (VOC) in biological systems. For example, it correlates with alliinase activity in garlic during cold storage and is detected in stored rice grains under microbial activity . Its synthesis often involves Grignard reactions with ketones like 2-tetradecanone .

Properties

IUPAC Name

4-methylhexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36/c1-4-6-7-8-9-10-11-12-13-14-16-17(3)15-5-2/h17H,4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREPYGSHKSWUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947980
Record name 4-Methylhexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25117-26-4
Record name 4-Methylhexadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25117-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylhexadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylhexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Organic Routes via Alkylation and Chain Elongation

In synthetic organic chemistry, branched alkanes like this compound can be synthesized by:

However, detailed experimental procedures specifically targeting this compound are scarce in open literature, and such syntheses are often part of broader studies on branched alkane synthesis or natural product analogs.

Data Table: Comparative Summary of Preparation Methods

Preparation Method Description Advantages Limitations References
Reduction of Haloalkanes Reductive dehalogenation of 4-methyl-1-halohexadecane Straightforward, high yield Requires haloalkane precursor, hazardous reagents
Biosynthetic Pathways Enzymatic synthesis via fatty acid metabolism Potentially sustainable, selective Complex, not industrially scaled
Synthetic Organic Routes (Alkylation, Wittig, Grignard) Stepwise construction of branched chain via organometallics High control over structure Multi-step, requires expertise Inferred

Research Findings and Notes

  • Purity and Characterization:
    this compound is typically characterized by spectroscopic methods such as NMR, mass spectrometry, and IR spectroscopy. Its physical properties align closely with those of hexadecane but with subtle shifts due to the methyl branch.

  • Industrial and Laboratory Scale:
    Most documented synthetic methods for long-chain alkanes focus on straight-chain variants. The preparation of branched alkanes like this compound often involves custom synthesis routes tailored to specific research or industrial needs.

  • Safety and Handling: Similar to other long-chain alkanes, this compound is expected to be chemically stable but flammable. Proper handling includes avoiding contact with strong oxidizers and sources of ignition.

Chemical Reactions Analysis

Types of Reactions: 4-Methylhexadecane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These include:

    Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.

    Halogenation: Reaction with halogens such as chlorine or bromine under ultraviolet light to form haloalkanes.

    Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Requires oxygen or an oxidizing agent such as potassium permanganate.

    Halogenation: Requires halogens (chlorine or bromine) and ultraviolet light.

    Cracking: Requires high temperatures and sometimes a catalyst such as zeolites.

Major Products Formed:

    Oxidation: Carbon dioxide and water.

    Halogenation: Haloalkanes such as 4-chloro- or 4-bromohexadecane.

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

Chemical Properties and Structure

4-Methylhexadecane is a saturated hydrocarbon with a molecular weight of 240.48 g/mol. Its structure features a branched alkane configuration, which influences its physical properties such as boiling point and solubility. Understanding these properties is crucial for its application in various fields.

Environmental Research

This compound has been studied as a volatile organic compound (VOC) emitted from biological sources, particularly during stress conditions in humans. Research indicates that it is one of the significant VOCs produced by the skin, which can be correlated with psychological stress levels.

In industrial settings, this compound is utilized primarily as a component in fuel formulations and lubricant additives due to its favorable thermal stability and low volatility. Its presence in diesel fuels has been studied to enhance performance characteristics.

Case Study: Diesel Fuel Composition

Research on high-aromatic diesel fuels indicated that incorporating compounds like this compound can improve fuel properties such as cetane number and reduce emissions .

Table 2: Thermophysical Properties of Diesel Fuels

Compound NameDensity (g/cm³)Boiling Point (°C)
This compound0.7722.58

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various chemical compounds. Its branched structure makes it an attractive candidate for producing specialty chemicals and additives used in cosmetics and personal care products.

Research on Semiochemicals

Recent studies have explored the potential of long-chain alkanes like this compound as semiochemicals—chemical signals used by organisms to communicate. This aspect opens avenues for research into ecological interactions and pest management strategies .

Mechanism of Action

The mechanism of action of 4-Methylhexadecane is primarily related to its chemical properties as a hydrocarbon. In biological systems, it can interact with lipid membranes due to its hydrophobic nature, potentially affecting membrane fluidity and permeability. In chemical reactions, its reactivity is influenced by the presence of the methyl group, which can affect the stability and reactivity of intermediates formed during reactions.

Comparison with Similar Compounds

Key Observations :

Branching Effects : The methyl group in this compound reduces its melting point by ~14°C compared to linear hexadecane, enhancing fluidity at lower temperatures .

Chain Length : Longer chains (e.g., 2-Methylheptadecane, C₁₈H₃₈) exhibit higher boiling points due to increased van der Waals interactions.

Volatility : Shorter branched alkanes (e.g., 4-Ethyldecane) have lower boiling points, making them more volatile and prevalent in ambient-temperature VOC profiles .

Functional and Environmental Roles

  • This compound: Associated with enzymatic activity (alliinase) in garlic, suggesting a role as a biomarker for postharvest quality .
  • Hexadecane : A linear alkane widely used in petroleum hydrocarbon standards (e.g., EPA Method 418.1) . Its biodegradability is higher than branched isomers due to structural simplicity.
  • 2-Methylheptadecane : Found in rice storage but at lower concentrations than this compound, indicating structural preferences in microbial VOC production .

Research Findings and Implications

Environmental Persistence : Branched alkanes like this compound may persist longer in ecosystems than linear isomers due to reduced microbial degradation efficiency .

Conclusion this compound’s branched structure differentiates it from linear and other branched alkanes in terms of physical properties, environmental behavior, and biological roles. Its identification as a VOC in agricultural systems highlights its utility in quality monitoring, while its synthesis and stability present opportunities for industrial and environmental research. Further studies are needed to elucidate its toxicological profile and biodegradation pathways.

Biological Activity

4-Methylhexadecane, with the molecular formula C17H36, is an alkane that has garnered attention in various biological research contexts. This article explores its biological activities, including antimicrobial, antioxidant, and potential applications in ecological and medical fields.

  • Molecular Weight : 240.4677 g/mol
  • CAS Number : 25117-26-4
  • Structure : The compound features a linear chain with a methyl group at the fourth position, influencing its chemical reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's antimicrobial efficacy was assessed through zone of inhibition tests, demonstrating significant activity at certain concentrations.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. One study utilized the phosphomolybdenum method to measure total antioxidant capacity (TAC), revealing that the compound can effectively reduce oxidative stress in biological systems.

  • Total Antioxidant Capacity (TAC) : Measured as mg ascorbic acid equivalent (AAE) per g of extract.
Extract Concentration (µg/ml) TAC (mg AAE/g)
100350
200450

This antioxidant activity is crucial for potential applications in food preservation and health supplements.

3. Ecological Impact

This compound has been identified as a volatile organic compound (VOC) emitted from certain plant species under stress conditions. Its role in ecological interactions, particularly in plant-insect dynamics, is being studied. For instance, certain cyanobacteria produce this compound, which may influence microbial community structures and interactions within ecosystems .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of various alkanes, including this compound. The findings indicated that this compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with other natural extracts.

Case Study 2: Stress-Induced Emission

Another research project focused on the emission of VOCs from skin during psychological stress. It was found that compounds like this compound were significantly over-expressed during stress episodes, suggesting potential applications in stress detection technologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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